1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1551418-07-5
VCID: VC11496195
InChI:
SMILES:
Molecular Formula: C16H23BN2O2
Molecular Weight: 286.2

1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

CAS No.: 1551418-07-5

Cat. No.: VC11496195

Molecular Formula: C16H23BN2O2

Molecular Weight: 286.2

Purity: 95

* For research use only. Not for human or veterinary use.

1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole - 1551418-07-5

Specification

CAS No. 1551418-07-5
Molecular Formula C16H23BN2O2
Molecular Weight 286.2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole features an indazole core substituted at the 1-position with a propyl group and at the 5-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond-forming methodologies .

Key Physical Properties

PropertyValue
CAS Number1551418-07-5
Molecular FormulaC₁₆H₂₃BN₂O₂
Molecular Weight286.2 g/mol
Purity≥95% (HPLC)
Storage Conditions2–8°C, inert atmosphere

The compound’s boronic ester moiety enhances stability under ambient conditions compared to free boronic acids, making it preferable for synthetic applications .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis typically involves sequential functionalization of the indazole scaffold:

  • N-Alkylation: Propylation of 1H-indazole at the 1-position using alkyl halides or Mitsunobu conditions.

  • Borylation: Introduction of the boronic ester via palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) or pinacolborane .

Optimized conditions employ Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts, with yields exceeding 70% under inert atmospheres .

Representative Reaction Scheme

1H-IndazoleBase, SolventPropyl Halide1-Propyl-1H-indazolePd CatalystB₂pin₂Target Compound\text{1H-Indazole} \xrightarrow[\text{Base, Solvent}]{\text{Propyl Halide}} \text{1-Propyl-1H-indazole} \xrightarrow[\text{Pd Catalyst}]{\text{B₂pin₂}} \text{Target Compound}

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The boronic ester group facilitates coupling with aryl halides to form biaryl structures, critical in pharmaceutical and materials synthesis. For example:

Ar–X+1-Propyl-5-Bpin-indazolePdAr–Indazole Derivative\text{Ar–X} + \text{1-Propyl-5-Bpin-indazole} \xrightarrow{\text{Pd}} \text{Ar–Indazole Derivative}

This reaction achieves high efficiency in polar aprotic solvents (e.g., DMF, THF) at 60–100°C .

Material Science Applications

Functional Materials

  • Organic Semiconductors: Electron-deficient boronic esters improve charge transport in π-conjugated polymers .

  • Sensors: Boron-nitrogen coordination sites enable selective detection of anions or small molecules .

Spectroscopic Characterization

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indazole-H), 7.85 (d, 1H), 7.45 (d, 1H), 4.25 (t, 2H, –CH₂–), 1.85 (m, 2H), 1.45 (s, 12H, pinacol), 0.95 (t, 3H, –CH₃) .

  • HRMS: m/z calcd. for C₁₆H₂₃BN₂O₂ [M+H]⁺: 287.1934; found: 287.1936.

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